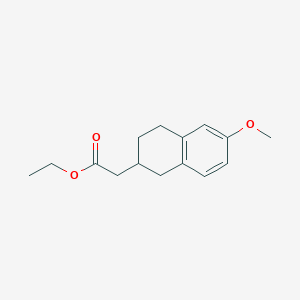
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, also known as ETNA, is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been developed to mimic the effects of natural compounds found in the human body. ETNA is used in a variety of research applications, including the study of biochemical and physiological effects, as well as the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is not fully understood, but it is believed to act on a number of different biochemical pathways in the body. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to modulate the activity of a number of different enzymes and receptors, including the cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor.
Biochemische Und Physiologische Effekte
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has also been shown to have antioxidant effects, which may help to protect against oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate in lab experiments is its ability to mimic the effects of natural compounds found in the body. This makes it a useful tool for studying the effects of these compounds on various biochemical and physiological pathways. However, one limitation of using Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate in lab experiments is that it is a synthetic compound, and therefore may not fully replicate the effects of natural compounds.
Zukünftige Richtungen
There are a number of potential future directions for research involving Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate. One area of research that is of particular interest is the development of new therapies for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, research into the mechanism of action of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate may help to identify new targets for drug development and therapy. Finally, further research into the biochemical and physiological effects of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate may help to identify new applications for this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has a wide range of applications in scientific research, including the study of biochemical and physiological effects, drug development, and the development of new therapies for a variety of diseases. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to have a number of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Eigenschaften
CAS-Nummer |
108975-09-3 |
|---|---|
Produktname |
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)9-11-4-5-13-10-14(17-2)7-6-12(13)8-11/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
ZSEDPXMKBLWFPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC |
Kanonische SMILES |
CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC |
Synonyme |
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






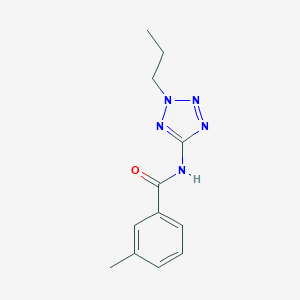
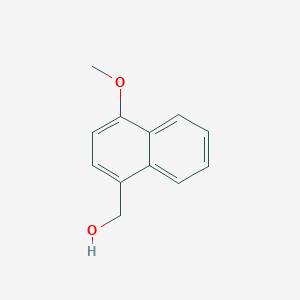
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
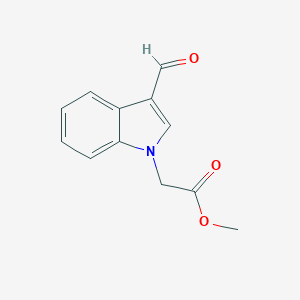
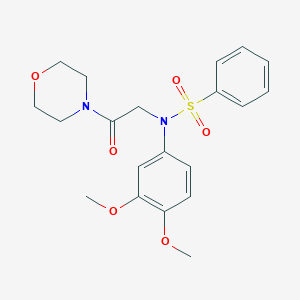
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)